molecular formula C19H16F5N3OS B14927933 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B14927933
M. Wt: 429.4 g/mol
InChI Key: MNYUHDUYFYSHKX-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to introduce the difluoromethoxy and trifluoromethyl groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole include other 1,2,4-triazole derivatives such as fluconazole, anastrozole, and flupoxam. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities .

    Fluconazole: An antifungal agent used to treat fungal infections.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: An herbicide used in agriculture.

The uniqueness of this compound lies in its specific combination of difluoromethoxy and trifluoromethyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H16F5N3OS

Molecular Weight

429.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C19H16F5N3OS/c1-2-27-16(13-6-8-15(9-7-13)28-17(20)21)25-26-18(27)29-11-12-4-3-5-14(10-12)19(22,23)24/h3-10,17H,2,11H2,1H3

InChI Key

MNYUHDUYFYSHKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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